molecular formula C5H2F2IN B1314934 2,4-Difluoro-5-iodopyridine CAS No. 837364-89-3

2,4-Difluoro-5-iodopyridine

Cat. No.: B1314934
CAS No.: 837364-89-3
M. Wt: 240.98 g/mol
InChI Key: GTAAUJUZQSTFHD-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodopyridine (CAS 837364-89-3) is a high-value halogenated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C 5 H 2 F 2 IN and a molecular weight of 240.98 g/mol , this compound is characterized by the distinct reactivity of its iodine atom and the electron-withdrawing effects of its fluorine substituents. This unique structure makes it a critical precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of the 2,4-difluoropyridin-5-yl moiety into more complex molecular architectures . Its primary research value lies in its application as a key intermediate for the synthesis of advanced pharmaceutical compounds and agrochemicals . The specific substitution pattern on the pyridine ring allows researchers to perform selective further functionalization, which is essential for creating targeted libraries of heterocyclic compounds. Proper handling and storage are required to maintain product integrity; it is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAUJUZQSTFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479261
Record name 2,4-DIFLUORO-5-IODOPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-89-3
Record name 2,4-DIFLUORO-5-IODOPYRIDINE
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Record name 2,4-difluoro-5-iodopyridine
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Synthetic Methodologies for 2,4 Difluoro 5 Iodopyridine

Direct Halogenation Approaches to 2,4-Difluoro-5-iodopyridine

Direct halogenation presents a straightforward method for the synthesis of this compound, primarily through the electrophilic iodination of a 2,4-difluoropyridine (B1303125) scaffold.

Electrophilic Iodination of 2,4-Difluoropyridine Derivatives

The introduction of an iodine atom onto the 2,4-difluoropyridine ring is typically achieved via electrophilic aromatic substitution. In this reaction, an iodinating agent acts as the electrophile, attacking the electron-rich pyridine (B92270) ring. The fluorine atoms on the ring are deactivating, making the reaction conditions a critical factor for success. Common iodinating agents used for this purpose include N-iodosuccinimide (NIS) and iodine monochloride (ICl). The reaction of 2,4-difluoropyridine with these reagents under controlled conditions can lead to the desired this compound product. The regioselectivity of the iodination is influenced by the electronic effects of the fluorine substituents and the pyridine nitrogen.

Optimization of Reaction Conditions and Iodine Sources

The efficiency of the direct iodination of 2,4-difluoropyridine is highly dependent on the reaction conditions and the choice of iodine source. Various iodine-containing reagents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent. For instance, the combination of iodine and silver trifluoroacetate (B77799) in an inert solvent like acetonitrile (B52724) under reflux has been reported as a method for direct iodination.

The use of N-iodosuccinimide (NIS) is a popular choice for electrophilic iodinations due to its high reactivity and often milder reaction conditions. organic-chemistry.orgsioc-journal.cn The effectiveness of NIS can be enhanced by the use of acidic catalysts such as trifluoroacetic acid, which can lead to excellent yields under mild conditions and with short reaction times. organic-chemistry.orgscispace.com The choice of solvent is also crucial, with polar aprotic solvents often favored. Optimization of temperature and reaction time is necessary to maximize the yield of the desired product and minimize the formation of byproducts.

Table 1: Comparison of Iodine Sources for Electrophilic Iodination
Iodine SourceActivating Agent/CatalystTypical Reaction ConditionsAdvantagesDisadvantages
I₂ Oxidizing agents (e.g., silver trifluoroacetate)Reflux in inert solventReadily availableMay require harsh conditions, potential for side reactions
N-Iodosuccinimide (NIS) Acidic catalysts (e.g., trifluoroacetic acid)Mild conditions, room temperature to moderate heatingHigh reactivity, good yields, often cleaner reactionsCan be more expensive than I₂
Iodine Monochloride (ICl) None typically requiredControlled addition at low temperaturesHighly reactiveCan be difficult to handle, may lead to over-halogenation

Halogen Exchange Reactions for this compound Synthesis

Halogen exchange, often referred to as the Finkelstein reaction in aromatic systems, provides an alternative and widely used pathway for the synthesis of this compound. This method involves the substitution of a pre-existing halogen atom with iodine.

Substitution of Pre-existing Halogens (e.g., Chlorine, Bromine) with Iodine

The synthesis of this compound can be achieved by starting with a 2,4-difluoropyridine derivative that is substituted with a different halogen, such as chlorine or bromine, at the 5-position. For example, 5-bromo-2,4-difluoropyridine (B2815564) or 5-chloro-2,4-difluoropyridine (B6589650) can serve as precursors. The bromo or chloro substituent is then displaced by an iodide ion, typically from an alkali metal iodide salt like sodium iodide or potassium iodide. This nucleophilic aromatic substitution is driven by the relative bond strengths and the reaction conditions. The greater nucleophilicity of the iodide ion compared to bromide or chloride facilitates this exchange.

Catalytic Systems in Halogen Exchange: Copper(I) and Palladium Catalysts

To facilitate the halogen exchange reaction, catalytic systems are often employed. Copper(I) catalysts, particularly copper(I) iodide (CuI), have proven to be effective in promoting the conversion of aryl bromides and chlorides to aryl iodides. organic-chemistry.orgnih.govnih.gov The use of a copper(I) catalyst in conjunction with a suitable ligand, such as a 1,2- or 1,3-diamine, can lead to a mild and general method for this transformation. organic-chemistry.orgnih.gov These reactions are typically carried out in solvents like dioxane at elevated temperatures. organic-chemistry.org The choice of the halide salt and solvent can influence both the reaction rate and the equilibrium conversion. nih.gov

Palladium catalysts are also utilized in halogen exchange reactions, although they are more commonly associated with cross-coupling reactions. However, certain palladium complexes can catalyze the exchange of halogens on an aromatic ring. These catalytic systems can offer high efficiency and functional group tolerance.

Table 2: Catalytic Systems for Halogen Exchange Reactions
Catalyst SystemLigand (if applicable)Typical ReagentsReaction ConditionsKey Features
Copper(I) Iodide (CuI) 1,2- or 1,3-diaminesNaI or KIElevated temperatures (e.g., 110 °C in dioxane)Mild, general method, good functional group tolerance. organic-chemistry.orgnih.gov
Palladium-based catalysts Various phosphine (B1218219) or N-heterocyclic carbene ligandsNaI or KIVaries depending on the specific catalyst and substrateCan offer high selectivity and efficiency.

Palladium-Catalyzed Synthetic Routes to this compound

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and offer versatile methods for the formation of carbon-halogen bonds, including the synthesis of this compound. While direct C-H iodination catalyzed by palladium is a known transformation, it often requires a directing group on the substrate. nih.gov

In the context of synthesizing this compound, palladium catalysis is more frequently employed in cross-coupling reactions where a pre-functionalized 2,4-difluoropyridine is coupled with an iodine source. For instance, a 2,4-difluoropyridinyl organometallic reagent could be coupled with an electrophilic iodine source.

More relevant to the direct formation of the target molecule are palladium-catalyzed C-H activation/iodination reactions. Recent advancements have led to the development of Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant. nih.gov These methods can be highly regioselective. However, the application of such methods to electron-deficient substrates like 2,4-difluoropyridine without a directing group can be challenging.

Another strategy involves a palladium-catalyzed transfer iodination, where an aryl iodide serves as both a hydrogen atom transfer reagent and an iodine donor. ethz.ch This approach allows for the iodination of C(sp³)–H bonds under mild conditions, but its application to C(sp²)–H bonds on a pyridine ring would depend on the specific reaction parameters.

Palladium-catalyzed reactions are also crucial for the further functionalization of this compound. For example, the iodine atom in this compound can be readily used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, highlighting its utility as a synthetic intermediate.

Utilization of Halogenated Pyridine Precursors

The synthesis of this compound frequently begins with pyridine molecules that are already halogenated. A common precursor is 2,4-difluoropyridine, which can undergo direct iodination. Another approach involves starting with a di- or tri-halogenated pyridine and selectively replacing certain halogen atoms. For instance, 2,3,5-trihalopyridines can be converted into 2,3-difluoro-5-halopyridines. google.com

One documented method involves the lithiation of 5-bromo-2,3-dichloropyridine (B1281206) at very low temperatures (around -70°C) followed by a reaction with iodine to produce 2,3-dichloro-5-iodopyridine. google.com While this yields a different isomer, the principle of using a multi-halogenated pyridine as a starting material is a key strategy. Another pathway starts from 2,3,5-trichloropyridine (B95902) or 2,3,5-tribromopyridine, which are reacted with potassium fluoride (B91410) (KF) to yield 2,3-difluoro-5-chloro-pyridine or 2,3-difluoro-5-bromo-pyridine, respectively. googleapis.com Halogen exchange reactions, such as replacing chlorine with fluorine, are fundamental to these syntheses. googleapis.com

A different strategy involves the direct electrophilic iodination of a difluoropyridine precursor. This method uses an iodine source, like molecular iodine (I₂), in the presence of an oxidizing agent to attach the iodine atom to the pyridine ring.

Ligand and Base Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic reactions producing halogenated pyridines are significantly influenced by the choice of ligands and bases. In cross-coupling reactions, which are common in pyridine functionalization, phosphine ligands like SPhos are often used with a palladium catalyst. chemrxiv.org The selection of the base is also critical; various bases are tested during reaction optimization to achieve the best yield and selectivity. chemrxiv.org

For instance, in the synthesis of substituted pyridines, the reaction conditions, including the base and solvent, are carefully optimized. rsc.org In one study, a range of bases was investigated for a coupling reaction involving 5-bromo-2-fluoropyridine, demonstrating the importance of this parameter. rsc.org The choice of base can affect which halogen in a polyhalogenated pyridine is preferentially replaced, thereby controlling the final product's structure. rsc.org Similarly, in palladium-catalyzed reactions, the combination of a specific ligand, such as XantPhos, and a base can direct the reaction to the desired outcome. rsc.org The interplay between the metal catalyst, the ligand, and the base is crucial for activating specific C-F or C-Cl bonds, enabling site-selective functionalization. chemrxiv.orgrsc.org

Table 1: Factors Influencing Synthesis of Halogenated Pyridines

Factor Role in Synthesis Examples Source
Precursor Starting material for the reaction. 2,4-difluoropyridine, 2,3,5-trichloropyridine googleapis.com
Reagent Induces the desired chemical change (e.g., iodination, fluorination). Iodine (I₂), Potassium Fluoride (KF) googleapis.com
Ligand Modifies the properties and reactivity of the metal catalyst. SPhos, XantPhos chemrxiv.orgrsc.org
Base Influences reaction rate and selectivity. K₂CO₃, various organic and inorganic bases rsc.org
Catalyst Facilitates the reaction, often a transition metal complex. Palladium acetate, Copper(I) iodide chemrxiv.orgacs.org

Purification Strategies for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Standard techniques include recrystallization and column chromatography.

Recrystallization Techniques for Product Isolation

Recrystallization is a common and effective method for purifying solid compounds like this compound. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. mt.com As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent. mt.com The selection of an appropriate solvent is critical; the compound should be highly soluble at high temperatures but have low solubility at low temperatures. mt.com After crystallization, the pure product is collected by filtration. google.com In some cases, adjusting the pH of the solution can be used to precipitate the product before further purification steps like recrystallization. google.com

Applications of Column Chromatography in Purification

Column chromatography is a highly versatile purification technique used to separate this compound from impurities. In this method, the crude product is dissolved in a solvent and passed through a column packed with a solid adsorbent material, typically silica (B1680970) gel. rsc.orgrsc.orgnih.gov A solvent or a mixture of solvents, known as the eluent, is passed through the column to move the components of the mixture at different rates. rsc.org Due to differences in how strongly the compound and its impurities adhere to the silica gel and their solubility in the eluent, they separate into distinct bands. These separated components are then collected in fractions as they exit the column. rsc.org The purity of the collected fractions is often checked using techniques like thin-layer chromatography (TLC). acs.org This method is effective for isolating the final product with high purity. rsc.orgrsc.org

Table 2: Comparison of Purification Techniques

Technique Principle Key Steps Suitability Source
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Dissolution in hot solvent, gradual cooling, crystal formation, filtration. Purifying solid, crystalline compounds. google.commt.com
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). Adsorption onto column, elution with solvent, collection of separated fractions. Separating complex mixtures and achieving very high purity. rsc.orgnih.gov

Scalability and Process Optimization in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of scalability and process optimization. unimi.it The goal is to develop a practical, economical, and efficient process. unimi.itacs.org

Process optimization involves systematically adjusting reaction parameters such as temperature, pressure, reaction time, and reagent concentrations to maximize yield and purity while minimizing costs and waste. googleapis.comresearchgate.net For industrial production, batch processes might be replaced with continuous flow systems, which can enhance efficiency, safety, and consistency. researchgate.net Continuous flow reactors allow for better control over reaction conditions, such as heat transfer, which can be critical for reactions that are sensitive to temperature changes. researchgate.net

A key aspect of scalability is the use of cost-effective and readily available starting materials and reagents. acs.org The entire synthetic route may be redesigned to avoid expensive reagents, hazardous intermediates, or steps that are difficult to perform on a large scale, such as purification by chromatography. unimi.it For example, developing a "chromatography-free" process is a significant goal in large-scale synthesis. unimi.it Optimization studies often involve a one-pot or telescoped process, where multiple reaction steps are performed in the same reactor without isolating intermediate compounds, saving time, materials, and resources. unimi.it The development of a scalable synthesis is crucial for making compounds like this compound available for broader applications in fields such as agrochemicals and material science. google.comgoogleapis.com

Reactivity and Transformational Chemistry of 2,4 Difluoro 5 Iodopyridine

Nucleophilic Substitution Reactions of 2,4-Difluoro-5-iodopyridine

The pyridine (B92270) ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further activated towards nucleophilic attack by the presence of electron-withdrawing fluorine atoms. This electronic landscape, combined with the presence of an iodine atom, which is an excellent leaving group, makes this compound a prime substrate for nucleophilic substitution reactions.

Replacement of the Iodine Atom by Diverse Nucleophiles

Research indicates that the iodine atom at the C-5 position is the most labile site for substitution by a variety of nucleophiles. These reactions are typically conducted in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate.

Table 1: Overview of Nucleophilic Substitution Reactions

Reaction TypeNucleophileProduct FormedTypical Conditions
AminationAmines (R-NH₂)2,4-Difluoro-5-aminopyridine derivativesPolar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃)
ThiolationThiols (R-SH) / Thiolates (R-S⁻)2,4-Difluoro-5-thiopyridine derivativesPolar aprotic solvent (e.g., DMSO, DMF)
AlkoxylationAlkoxides (R-O⁻)2,4-Difluoro-5-alkoxypyridine derivativesAlcohol as solvent/reagent, Base (e.g., NaOH, KOH)

The displacement of the iodine atom by nitrogen-based nucleophiles is a well-documented transformation. In these amination reactions, this compound reacts with various primary or secondary amines to yield the corresponding 2,4-difluoro-5-aminopyridine derivatives. The high reactivity of fluorinated pyridines in nucleophilic substitutions facilitates these transformations. acs.orgacs.org While specific studies on this compound are noted, related research on other polyhalogenated pyridines, such as the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine (B1312466), underscores the utility of these substrates in forming C-N bonds. researchgate.net

Thiol-based nucleophiles can effectively replace the iodine atom to form C-S bonds. The reaction of this compound with thiols or thiolates produces 2,4-difluoro-5-thiopyridine products. In studies of related polyhalogenated pyridines, soft nucleophiles like thiolates have been shown to readily undergo nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For instance, palladium-catalyzed reactions have been successfully used for the difluoromethylthiolation of various heteroaryl iodides, demonstrating the viability of displacing iodine with sulfur-containing moieties. semanticscholar.org

The iodine substituent can also be displaced by oxygen nucleophiles, specifically alkoxides, in a process known as alkoxylation. This reaction leads to the formation of 2,4-difluoro-5-alkoxypyridine ethers. The general procedure for such reactions often involves using the corresponding alcohol as the solvent and reagent, with a strong base to generate the alkoxide nucleophile in situ. google.com

Regioselectivity and Site-Specificity in Substitution Reactions of Polyhalogenated Pyridines

In polyhalogenated pyridines, the position of nucleophilic attack is governed by a combination of electronic and steric factors. The inherent electronic properties of the pyridine ring, coupled with the effects of the halogen substituents, dictate the most electrophilic sites.

For nucleophilic aromatic substitution (SNAr) on halo-pyridines, reactivity is generally faster at the C4 (para) and C2/C6 (ortho) positions relative to the nitrogen atom. researchgate.netnih.gov Studies on 2,4-dihalopyridines, such as 2,4-difluoropyridine (B1303125), consistently show that nucleophilic substitution occurs preferentially at the C4 position. researchgate.netacs.org While the iodine in this compound is at the C5 position, the principles of ring activation by the fluorine atoms at C2 and C4 are critical.

The reactivity of this compound is heavily influenced by the electronic properties of its halogen substituents. evitachem.com

Iodine: While also a halogen, iodine is much less electronegative than fluorine. Its primary role in these reactions is to function as an effective leaving group. The C-I bond is weaker than C-F or C-Cl bonds, facilitating its cleavage during the substitution process.

The combined electron-withdrawing effects of the pyridine nitrogen and the two fluorine atoms activate the entire ring system for nucleophilic attack. The iodine atom's superior ability as a leaving group directs the substitution to the C5 position, resulting in the selective displacement of iodide by the incoming nucleophile.

Steric and Ligand Control in Nucleophilic Attack

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a complex interplay of electronic and steric factors. In the case of this compound, the fluorine atoms activate the pyridine ring towards nucleophilic substitution. Generally, in dihalopyridines, nucleophilic attack is favored at positions adjacent to the nitrogen atom. researchgate.net However, the presence of substituents can significantly influence the reaction's outcome.

Steric hindrance plays a crucial role in directing nucleophilic substitution. libretexts.org Larger nucleophiles will preferentially attack less sterically hindered positions. For instance, in related polyfluorinated pyridines, the presence of even a fluorine atom at the 5-position can retard the rate of nucleophilic substitution at the 2-position due to lone-pair repulsion with the incoming nucleophile in the Meisenheimer complex intermediate. researchgate.net This suggests that in this compound, while both the C2 and C4 positions are activated by fluorine, the iodine at C5 could sterically influence the approach of a nucleophile, potentially favoring attack at the C4 position, which is further from the bulky iodine atom.

Ligand choice in metal-catalyzed reactions also exerts significant control. In palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity. researchgate.netnih.gov This ligand-controlled selectivity arises from the steric bulk of the ligand influencing the geometry of the palladium complex and its approach to the substrate. nih.gov While not specifically detailed for this compound in the provided context, these principles suggest that the careful selection of ligands with specific steric properties could be a viable strategy to control the site of nucleophilic attack in its transformations.

Activation and Deflection Strategies in Directed Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent, facilitated by the coordination of the lithium to a heteroatom within the DMG. baranlab.orgwikipedia.org For pyridine derivatives, direct metalation can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu However, with appropriate directing groups, regioselective lithiation can be achieved. harvard.edu

In the context of fluorinated pyridines, fluorine itself can act as a moderate directing group. organic-chemistry.org However, the regiochemical outcome is often the result of the combined directing influence of all substituents. For this compound, the two fluorine atoms and the pyridine nitrogen can all potentially direct metalation. The concept of "regioexhaustive substitution" employs protective groups to activate or screen specific sites, thereby deflecting the metalation to the desired position. researchgate.net For example, a trimethylsilyl (B98337) group can be used as a neighboring site screening protective group to block a more reactive position and direct metalation elsewhere. researchgate.net

Activation strategies in DoM often involve the use of strong lithium amide bases like lithium diisopropylamide (LDA) or highly hindered amide bases like TMPMgCl·LiCl, which can efficiently deprotonate even electron-poor heteroarenes with sensitive functional groups. harvard.eduresearchgate.net The choice of the organolithium reagent is also critical; powerful alkyllithiums like n-BuLi, sec-BuLi, and t-BuLi are commonly used, and additives like TMEDA can break up organolithium aggregates, increasing their basicity and reactivity. baranlab.org For this compound, a potential strategy would be to utilize the directing effect of the C2-fluorine and the pyridine nitrogen to achieve metalation at the C3 position. Alternatively, introducing a stronger DMG at a specific position could override the inherent directing effects of the existing substituents, offering a "deflection" strategy to functionalize otherwise inaccessible positions.

Cross-Coupling Reactions Involving this compound

The iodine substituent at the C5 position of this compound serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura and Ullmann couplings. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide to form a new carbon-carbon bond. libretexts.orgfishersci.co.uk This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. nih.govacs.org

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of aryl and heteroaryl boronic acids. The scope of these coupling partners is broad, encompassing both electron-rich and electron-deficient systems. nih.govdur.ac.uk This allows for the synthesis of a diverse library of 5-substituted-2,4-difluoropyridine derivatives.

Research has shown that various substituted phenylboronic acids can be effectively coupled. researchgate.net Furthermore, the coupling extends to a wide array of heteroaryl boronic acids and their trifluoroborate salts, which are often more stable than the corresponding boronic acids. nih.gov Successful couplings have been reported with boronic acid derivatives of thiophene, benzothiophene, benzofuran, and pyridine, among others. nih.govrsc.org The ability to couple with such a diverse range of boronic acids highlights the robustness of the Suzuki-Miyaura reaction for modifying the this compound scaffold.

Table 1: Examples of Aryl and Heteroaryl Boronic Acid Coupling Partners in Suzuki-Miyaura Reactions

Coupling Partner TypeSpecific Examples
Aryl Boronic AcidsPhenylboronic acid, Substituted phenylboronic acids
Heteroaryl Boronic AcidsThiophen-2-ylboronic acid, Benzothiophen-2-yltrifluoroborate
Benzofuran-2-yltrifluoroborate, Pyridin-3-ylboronic acid
Pyridin-2-ylboronic acid, Pyridin-4-ylboronic acid

This table is illustrative and based on the general scope of Suzuki-Miyaura reactions with similar substrates.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst system and the reaction conditions. chemistryviews.org A typical catalyst system consists of a palladium source, a ligand, a base, and a solvent.

For the coupling of substrates like this compound, a common palladium source is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Other effective palladium sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. acs.orgresearchgate.net The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. acs.org Sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed to promote the coupling of heteroaryl halides. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as highly effective for Suzuki couplings, particularly with challenging substrates like aryl chlorides. researchgate.net

The reaction is typically carried out in a mixture of an organic solvent and an aqueous base solution. Common solvents include tetrahydrofuran (B95107) (THF), dioxane, and acetonitrile (B52724) (MeCN). researchgate.net A variety of bases can be used, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently employed. nih.gov The reaction temperature can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation to reduce reaction times. fishersci.co.ukmdpi.com

Optimization studies, sometimes aided by machine learning, aim to find the most general and high-yielding conditions for a broad range of substrates. chemistryviews.org For instance, a set of optimized conditions might involve a specific palladium precatalyst, a particular phosphine ligand, K₃PO₄ as the base, and n-butanol as the solvent at 100 °C. nih.gov

Table 2: Typical Palladium Catalyst Systems and Optimized Conditions for Suzuki-Miyaura Coupling

ComponentExamples
Palladium Source Pd(PPh₃)₄ , Pd(OAc)₂ researchgate.net, PdCl₂(PPh₃)₂ researchgate.net, Pd₂(dba)₃ acs.org
Ligand Triphenylphosphine (in Pd(PPh₃)₄) , SPhos nih.gov, XPhos nih.gov, NHC ligands researchgate.net
Base K₂CO₃ , Na₂CO₃ acs.org, K₃PO₄ nih.gov
Solvent System THF/water , Dioxane/water researchgate.net, n-Butanol nih.gov
Temperature Room temperature to 120-150°C fishersci.co.uk

Ullmann Coupling Reactions

The Ullmann reaction is a copper-catalyzed cross-coupling reaction that is particularly useful for the formation of carbon-carbon (biaryl synthesis) and carbon-heteroatom bonds (e.g., C-N, C-O, C-S). organic-chemistry.orgnumberanalytics.com The iodine atom in this compound makes it a suitable substrate for Ullmann-type couplings.

These reactions typically require a copper catalyst, such as copper(I) iodide (CuI) or copper(II) acetate, often in the presence of a ligand and a base. numberanalytics.comresearchgate.net Ullmann couplings are valuable for synthesizing compounds that may be difficult to access through palladium-catalyzed methods. For example, the copper-catalyzed coupling of an aryl iodide with an amine (a type of Ullmann condensation or Buchwald-Hartwig amination using copper) can form a new C-N bond. researchgate.net Similarly, coupling with alcohols or thiols can lead to the corresponding ethers and thioethers.

While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of Ullmann reactions to aryl iodides suggests its utility. organic-chemistry.org The reaction conditions often involve higher temperatures compared to Suzuki couplings, and the choice of ligand, such as diamines or amino acids, can be critical for achieving good yields. numberanalytics.com

Negishi Cross-Coupling Strategies for Pyridine Functionalization

The Negishi cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, typically involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.com In the context of this compound, the carbon-iodine bond at the C-5 position is the most reactive site for such transformations due to the lower bond dissociation energy of the C-I bond compared to the C-F and C-H bonds.

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition : The active Pd(0) or Ni(0) catalyst inserts into the carbon-iodine bond of the pyridine. nrochemistry.com

Transmetalation : The organozinc reagent transfers its organic group to the palladium or nickel center, displacing the iodide. nrochemistry.com

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the catalyst. nrochemistry.com

A representative procedure for activating a halopyridine for Negishi coupling involves initial lithiation at low temperatures, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). acs.org This organozinc intermediate is then coupled with another organic halide in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orgacs.org This strategy allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C-5 position of the pyridine ring. wikipedia.org

Table 1: Typical Components in Negishi Cross-Coupling of Halopyridines

Component Role Common Examples
Substrate Electrophile This compound
Organometallic Reagent Nucleophile Alkylzinc, Arylzinc, Vinylzinc
Catalyst Facilitates the reaction Pd(PPh₃)₄, Ni(acac)₂, XPhos-based precatalysts wikipedia.orgacs.org
Solvent Reaction Medium Tetrahydrofuran (THF), Dimethylformamide (DMF) acs.org

| Temperature | Reaction Condition | Ranges from -78 °C for zincation to room temperature or higher for coupling nrochemistry.comacs.org |

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Beyond Negishi coupling, the C-5 iodo-substituent on this compound is a versatile handle for forming a range of other chemical bonds.

Carbon-Carbon Bond Formation: Other palladium-catalyzed reactions like the Suzuki (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are effective for creating new C-C bonds at the C-5 position. researchgate.net These reactions expand the diversity of substituents that can be introduced, including biaryl systems and alkynyl groups, which are prevalent in materials science and medicinal chemistry. A one-pot methodology combining ortho-lithiation, zincation, Negishi coupling, and an intramolecular SNAr reaction has been developed to synthesize complex fused heterocycles like benzofuropyridines. acs.org

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is crucial for synthesizing many biologically active molecules. The Buchwald-Hartwig amination is a key method for this transformation. Research on the related compound 2-fluoro-4-iodopyridine has shown that palladium-catalyzed C-N cross-coupling with amines occurs selectively at the C-4 position (the site of iodine). researchgate.net This selectivity is attributed to the higher reactivity of the C-I bond in the palladium catalytic cycle compared to the C-F bond. This method provides a direct route to 5-amino-2,4-difluoropyridine derivatives.

Table 2: Selected Bond-Forming Reactions at the C-5 Position

Reaction Type Coupling Partner Bond Formed Catalyst System (Typical)
Negishi Coupling Organozinc Reagent (R-ZnX) C-C Pd(PPh₃)₄ or Ni(dppe)Cl₂ wikipedia.org
Suzuki Coupling Boronic Acid/Ester (R-B(OR)₂) C-C Pd(OAc)₂ with a phosphine ligand researchgate.net
Sonogashira Coupling Terminal Alkyne (R-C≡CH) C-C PdCl₂(PPh₃)₂ with CuI researchgate.net

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(OAc)₂ with a phosphine ligand (e.g., BINAP) researchgate.net |

Redox Chemistry of this compound

The carbon-iodine bond is the most easily reduced site in the this compound molecule. Selective reduction, or hydrodeiodination, can be achieved to replace the iodine atom with a hydrogen atom, yielding 2,4-difluoropyridine. This transformation is typically accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or hydride reagents. This reaction is valuable when the iodo group is used as a temporary directing group for other functionalizations before being removed. In some cases, the iodine atom can be reductively displaced by other functional groups. For instance, a nickel-catalyzed reductive cross-coupling has been reported for biaryl synthesis where an aryl iodide is coupled with a sulfone, involving the cleavage of the C-I bond as part of the reductive cycle. organic-chemistry.org

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can undergo oxidation to form the corresponding pyridine N-oxide. organic-chemistry.org This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, increasing its electron deficiency and influencing the regioselectivity of subsequent reactions. For example, N-oxidation can activate the C-2 and C-6 positions towards nucleophilic attack. organic-chemistry.org This provides a strategic pathway to functionalize the ring at positions that might otherwise be less reactive.

Late-Stage Functionalization Strategies Applied to this compound

While the C-I bond is the most common site for cross-coupling, advanced synthetic methods allow for the direct functionalization of the carbon-hydrogen bonds at the C-3 and C-6 positions. acs.org Achieving site-selectivity is a significant challenge but offers a powerful tool for molecular editing without pre-functionalization. The regioselectivity of C-H functionalization on the pyridine ring is governed by a combination of steric and electronic factors. nih.gov

In this compound, the two remaining C-H bonds are in distinct electronic environments. The presence of electron-withdrawing fluorine atoms and the pyridine nitrogen makes the ring electron-deficient, influencing the acidity and reactivity of the C-H bonds. nih.gov Catalytic protocols have been developed for the C-H arylation of pyridines containing electron-withdrawing groups like fluorine. nih.gov The selectivity often depends on the catalyst, ligands, and reaction conditions. For instance, certain palladium catalytic systems can direct arylation to the C-4 position in 3-fluoropyridines, demonstrating the subtle electronic control that can be exerted. nih.gov Hypervalent iodine reagents have also been developed to enable site-selective C-H functionalization of heteroarenes, offering another potential route to modify the C-3 or C-6 positions. nsf.gov

Table 3: Factors Influencing Site-Selective C-H Functionalization

Factor Influence on Selectivity
Electronic Effects The electron-withdrawing nature of fluorine atoms and the pyridine nitrogen affects C-H bond acidity and susceptibility to metallation or electrophilic attack. nih.gov
Steric Hindrance Bulky substituents can block access to adjacent C-H positions, favoring functionalization at less hindered sites.
Catalyst/Ligand System The choice of transition metal (e.g., Pd, Rh, Ir) and coordinating ligands can override inherent electronic preferences to direct functionalization to a specific site. acs.org

| Directing Groups | Although not inherent to the parent molecule, the temporary installation of a directing group can force functionalization at a specific ortho-position. acs.org |

Introduction of Difluoromethyl and Related Groups

The incorporation of the difluoromethyl (CF₂H) group into heterocyclic structures like pyridine is a significant strategy in medicinal and agricultural chemistry. This is due to the unique properties the CF₂H group imparts, such as acting as a hydrogen bond donor and a bioisostere for alcohol, thiol, or amine functionalities, which can enhance lipophilicity, metabolic stability, and bioavailability. nih.govrsc.org

Direct C-H difluoromethylation of pyridines is an efficient method for synthesizing these valuable compounds. nih.gov However, achieving regioselectivity, particularly at the meta-position, has been a challenge. nih.gov Methodologies involving radical processes with oxazino pyridine intermediates have been developed to achieve site-selective meta-C-H-difluoromethylation. nih.govresearchgate.net

While direct difluoromethylation of this compound itself is not extensively detailed, related transformations on similar scaffolds provide insight into potential synthetic routes. For instance, copper-mediated difluoromethylation is a common strategy for aryl iodides. rsc.org A stepwise approach involves the coupling of an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. rsc.orgsemanticscholar.org This method has been successful for electron-deficient iodopyridines. rsc.org

Another approach is the palladium-catalyzed cross-coupling of heteroaryl halides, including iodides, with difluoromethylating agents. nih.gov For example, a palladium complex with a DPEPhos ligand can catalyze the reaction between heteroaryl iodides and a silver-difluoromethyl reagent, [(SIPr)Ag(CF₂H)]₂, to yield difluoromethylated heteroarenes. nih.gov This method has shown good functional group compatibility. nih.gov

The table below summarizes a general, relevant approach for the difluoromethylation of heteroaryl iodides, which could be applicable to this compound.

Table 1: Representative Palladium-Catalyzed Difluoromethylation of Heteroaryl Iodides This table presents generalized conditions for the difluoromethylation of heteroaryl iodides, based on established methods. nih.gov

Reagent Catalyst System Conditions Product Yield
Heteroaryl Iodide Pd(dba)₂ / DPEPhos Toluene, 80 °C, 18 h Difluoromethylated Heteroarene Good to Excellent

Organometallic Intermediates and Directed Metalation in this compound Chemistry

Organometallic intermediates are crucial in the functionalization of heterocyclic compounds. umich.edu Their generation typically occurs through two primary pathways: direct deprotonation (metalation) of an acidic C-H bond or a halogen-metal exchange. umich.eduias.ac.in

Halogen-Metal Exchange: The iodine atom in this compound is the most likely site for halogen-metal exchange due to the weaker C-I bond compared to C-F and C-Br bonds. nih.govias.ac.in This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or sec-butyllithium, to generate a lithiated pyridine species. umich.eduias.ac.in This organolithium intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the 5-position. umich.edu Transmetalation of the lithiated intermediate with other metals, such as magnesium, zinc, or boron, can also be performed to generate different organometallic reagents with unique reactivities, for example, for use in Suzuki-Miyaura or Negishi cross-coupling reactions. umich.eduuni-muenchen.de

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs an organolithium base to deprotonate a specific adjacent C-H bond. baranlab.org The directing metalation group (DMG) is typically a Lewis basic moiety that coordinates to the lithium reagent. baranlab.org In the case of this compound, the fluorine atoms and the pyridine nitrogen itself can act as directing groups. However, the high acidity of the C-H proton at the 3-position, influenced by the adjacent fluorine at C-4 and the pyridine nitrogen, makes it a potential site for direct deprotonation. The fluorine at the 2-position also influences the acidity of the proton at the 3-position. researchgate.net

The regiochemical outcome of metalation on fluorinated pyridines can be complex and highly dependent on the base used (e.g., LDA, n-BuLi), additives (e.g., TMEDA), and reaction conditions. researchgate.netthieme-connect.com For 2,4-difluoropyridine, nucleophilic substitution typically occurs at the 4-position. acs.org However, the introduction of a directing group can alter this selectivity. acs.org For this compound, a competition between halogen-metal exchange at the C-I bond and direct deprotonation at the C-3 or C-6 position would be expected. The iodine's propensity for exchange often makes it the preferred pathway. ias.ac.in

The table below outlines the expected primary organometallic transformations for this compound based on general principles of reactivity.

Table 2: Potential Organometallic Intermediates from this compound

Reaction Type Reagent Expected Intermediate Subsequent Reaction Example
Halogen-Metal Exchange n-Butyllithium (n-BuLi) 2,4-Difluoro-5-lithiopyridine Quenching with an electrophile (e.g., CO₂, aldehydes)
Directed ortho-Metalation Lithium Diisopropylamide (LDA) 2,4-Difluoro-5-iodo-3-lithiopyridine Reaction with an electrophile

Applications of 2,4 Difluoro 5 Iodopyridine in Chemical Research

Role in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2,4-Difluoro-5-iodopyridine has emerged as a crucial intermediate for the development of novel therapeutics. Its structural features are leveraged to synthesize advanced drug candidates and to optimize the properties of lead compounds.

This compound serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs) and drug candidates. The presence of the iodo group allows for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity is fundamental to building the complex scaffolds of modern pharmaceuticals. For instance, it is a recognized building block for creating complex heterocyclic compounds explored in drug discovery for potential anticancer and antiviral therapies.

The unique electronic properties conferred by the fluorine and iodine substituents on the pyridine (B92270) ring make this compound a valuable component in the generation of lead compounds. Its electron-withdrawing nature can significantly influence the reactivity and interaction of the final molecule with biological targets. Medicinal chemists utilize this intermediate to synthesize libraries of compounds for screening, aiming to identify lead structures with improved potency and selectivity. For example, its derivatives have been investigated as potential lead compounds for therapies targeting cancer cell lines.

The incorporation of fluorine and iodine atoms into a drug candidate's structure via precursors like this compound has a profound impact on its pharmacokinetic and pharmacodynamic properties.

Fluorine: The introduction of fluorine can significantly enhance metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orgrsc.org This can lead to improved bioavailability and a longer duration of action. Fluorine can also modulate the lipophilicity and basicity (pKa) of a molecule, which affects its solubility, permeability across biological membranes, and binding to target proteins. acs.org Furthermore, fluorine can participate in favorable non-bonding interactions, such as hydrogen bonds, with protein targets, thereby enhancing binding affinity. mdpi.com

Iodine: The iodine atom is typically used as a handle for synthesis and is often replaced in the final drug molecule. However, in some contexts, iodinated compounds themselves are studied for therapeutic potential, such as in radiolabeled imaging agents or therapies. researchgate.net The size and polarizability of iodine can influence van der Waals interactions within a protein's binding pocket.

PropertyInfluence of FluorineInfluence of Iodine
Metabolic Stability Generally increases by blocking metabolically labile sites. acs.orgrsc.orgPrimarily serves as a reactive site for synthetic modification; less commonly retained for metabolic effects.
Binding Affinity Can enhance affinity through hydrogen bonding and other non-covalent interactions. mdpi.comCan influence binding through van der Waals forces due to its size and polarizability.
Physicochemical Properties Modulates lipophilicity and basicity (pKa). acs.orgIncreases molecular weight and can be used to introduce radiolabels for imaging. researchgate.net

An interactive data table summarizing the influence of fluorine and iodine on molecular properties.

One of the most significant applications of this compound is in the synthesis of protein kinase inhibitors, a critical class of drugs for cancer therapy. unimi.it Kinases like Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and the mammalian Target of Rapamycin (mTOR) are key regulators of cell growth and survival, and their pathways are often overactivated in cancer. unimi.itnih.gov

Derivatives of this compound are instrumental in constructing the core structures of inhibitors targeting these kinases. For example, related iodopyridine structures are used to synthesize key intermediates for PI3K and mTOR inhibitors. unimi.itacs.org The synthesis of various kinase inhibitors often involves pyrimidine (B1678525) or pyridine-based scaffolds, where halogenated pyridines are essential starting materials for building the final complex molecules through sequential coupling reactions. nih.govmdpi.comnih.gov

Kinase TargetRole of this compound DerivativeExample Inhibitor Class
PI3K/mTOR Serves as a precursor to key intermediates like 4-(difluoromethyl)pyridin-2-amine, a building block for numerous inhibitors. unimi.itacs.orgPyrimidine and triazine-based dual PI3K/mTOR inhibitors. unimi.itmdpi.com
CDK Used in the synthesis of substituted pyrimidine and pyridine scaffolds that form the core of many CDK inhibitors. nih.govresearchgate.net2,4,5-trisubstituted pyrimidines and 2-anilino-4-(thiazol-5-yl)pyrimidines. nih.govresearchgate.net
VEGFR-2 Employed in the synthesis of pyrrolo[2,1-f] acs.orgcymitquimica.comtriazine-based inhibitors. nih.govnih.gov4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f] acs.orgcymitquimica.comtriazines. nih.gov

An interactive data table outlining the relevance of this compound in synthesizing kinase inhibitors.

Utility in Agrochemical Synthesis

The application of this compound extends beyond pharmaceuticals into the field of agrochemicals, where it is used to develop new and effective crop protection agents.

This compound serves as a valuable intermediate in the synthesis of herbicides and pesticides. cymitquimica.com The pyridine ring is a common structural motif in many agrochemicals. Specifically, halogenated pyridines are precursors for pyridyloxyphenoxy propionic acid derivatives, a known class of herbicides. The reactivity of the iodine atom allows for the attachment of the necessary phenoxy group, while the fluorine atoms can enhance the biological activity and stability of the final product. Related difluoro- and iodo-pyridine compounds are also noted as key intermediates in the production of various herbicides and pesticides. lookchem.comgoogle.comlookchem.com

Contribution to Efficacy and Environmental Stability of Agrochemicals

The incorporation of fluorine atoms into agrochemical compounds is a well-established strategy to enhance their efficacy and stability. Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, often leading to increased biological activity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can improve the metabolic and environmental stability of the compound, resulting in a longer-lasting effect and reduced environmental breakdown. While direct research on the application of this compound in specific, commercially available agrochemicals is not extensively detailed in the provided results, its utility as a precursor for fluorinated and iodinated pyridines is clear. These types of compounds are of significant interest in agrochemical research for the development of new herbicides, fungicides, and insecticides. The dual functionality of this compound, with its reactive iodine atom ready for cross-coupling reactions and its fluorine atoms conferring stability, makes it a valuable intermediate in the synthesis of novel agrochemical candidates. Innovations in the development of difluoro-substituted compounds aim to improve their effectiveness and environmental sustainability. alibaba.com

Building Block for Complex Heterocyclic Compounds

This compound serves as a fundamental starting material for the creation of a wide array of complex heterocyclic structures, which are pivotal in drug discovery and materials science.

The presence of fluorine atoms on the pyridine ring is a key feature that researchers exploit to build advanced molecular architectures. The search results highlight the general importance of fluorinated pyridines in medicinal chemistry and as building blocks for more complex structures. smolecule.com The synthesis of fluorinated pyridine derivatives is a specialized area of organofluorine chemistry. For instance, methods have been developed for the regioselective functionalization of various fluorinated pyridines, allowing for the precise introduction of different chemical groups at specific positions on the pyridine ring. researchgate.net This level of control is crucial for creating molecules with desired properties. The reactivity of the iodine atom in this compound allows for its substitution, paving the way for the introduction of various functionalities while retaining the beneficial properties of the difluorinated pyridine core.

The synthesis of pyrazole (B372694) derivatives is a significant area of research due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.commdpi.com While the direct reaction of this compound to form pyrazoles is not explicitly detailed, the synthesis of various pyrazole derivatives often involves the use of fluorinated building blocks. d-nb.infonih.gov The general methodologies for creating nitrogen-containing heterocycles are vast and include condensation reactions, cycloadditions, and metal-catalyzed processes. nih.govgoogle.comnih.govbeilstein-journals.orgrsc.org For example, pyrazoles can be synthesized from the reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.com The functional groups on this compound could be chemically transformed to participate in such reactions, thereby enabling the construction of novel pyrazole-containing molecules.

There is a growing interest in the synthesis of highly substituted pyridines due to their potential applications in medicinal chemistry and materials science. researchgate.netacs.orgnih.gov Research has demonstrated that halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are valuable for creating pentasubstituted pyridines through regioselective reactions. researchgate.netscilit.com These reactions involve the selective substitution of the different halogen atoms. researchgate.net Similarly, this compound, with its distinct halogen and fluorine substituents, can be envisioned as a key intermediate for the stepwise and regioselective introduction of various functional groups to achieve densely substituted and even pentasubstituted pyridine structures. researchgate.net The ability to control the substitution pattern on the pyridine ring is critical for fine-tuning the properties of the final molecule. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, thereby saving time, resources, and reducing waste. acsgcipr.org These reactions are widely used for the synthesis of pyridines and other heterocyclic compounds. acs.orgacsgcipr.org While the direct participation of this compound in a specific MCR for pyridine ring formation is not explicitly mentioned in the search results, the principles of MCRs often involve the use of functionalized building blocks. The reactive sites on this compound could potentially be utilized in the design of novel MCRs to generate highly functionalized pyridine derivatives in a highly efficient manner.

Advanced Derivatization for Analytical and Synthetic Enhancement in Research

Principles of Derivatization for Enhanced Spectroscopic Detectability

Chemical derivatization is a technique used to convert an analyte into a new compound that is more suitable for a specific analytical method. slideshare.netslideshare.net For compounds that have weak or no response to spectroscopic techniques like UV-Visible or fluorescence spectroscopy, derivatization can introduce a chromophoric (light-absorbing) or fluorophoric (fluorescence-emitting) group, significantly enhancing their detectability. slideshare.netshimadzu.com

For this compound, derivatization primarily targets the highly reactive C-I bond and, to a lesser extent, the pyridine nitrogen. The core principles for enhancing spectroscopic detectability using this compound involve:

Introduction of Conjugated Systems: The iodine atom at the 5-position is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Reactions like Suzuki, Sonogashira, or Heck coupling can be employed to attach aryl, vinyl, or alkynyl groups to the pyridine ring. If these appended groups are part of a larger conjugated π-system, they can dramatically increase the molar absorptivity in UV-Visible spectroscopy or introduce fluorescence properties.

Attachment of Fluorophores: A more direct approach is to couple a known fluorescent molecule to the this compound scaffold. The resulting derivative will exhibit the strong fluorescence of the attached fluorophore, allowing for highly sensitive detection. seikei.ac.jp

Modulation by Fluoro-Substituents: The two fluorine atoms on the pyridine ring are not merely passive substituents. Their strong electron-withdrawing nature influences the electronic distribution of the pyridine ring. This can affect the energy levels of the resulting derivative's molecular orbitals, potentially shifting the absorption and emission wavelengths (λ_max) and influencing the quantum yield of fluorescence. nih.gov The presence of fluorine can also enhance the stability of the derivative. nih.gov

Derivatization of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can be targeted for derivatization. Quaternization with an alkyl halide that also contains a chromophore can form a pyridinium (B92312) salt with enhanced spectroscopic properties. This method is common for pyridine-containing compounds. researchgate.net

The following table summarizes the principles of derivatization for enhanced spectroscopic detectability as they apply to this compound.

Derivatization PrincipleTarget Site on this compoundTypical ReactionDesired Spectroscopic Outcome
Introduction of Conjugated SystemsC5-IodineSuzuki or Sonogashira CouplingIncreased molar absorptivity (UV-Vis), Introduction of fluorescence
Attachment of FluorophoresC5-IodineCross-Coupling ReactionsHigh fluorescence intensity for sensitive detection
Electronic ModulationPyridine RingN/A (Inherent property)Shift in λ_max, potential increase in quantum yield
Pyridinium Salt FormationPyridine NitrogenQuaternizationFormation of a chromophoric salt

Strategies for Forming Stable Derivatives for Analysis

The formation of stable derivatives is crucial for reliable and reproducible analytical results. The derivative must not degrade during the analytical procedure, whether it involves chromatography, electrophoresis, or direct spectroscopic measurement. seikei.ac.jp For this compound, strategies for forming stable derivatives are centered on creating robust covalent bonds.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent strategy for derivatizing this compound. The carbon-carbon bonds formed in reactions like Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes) are highly stable. mdpi.comnih.gov These reactions are well-established and tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of stable derivatives. researchgate.net The resulting aryl- or alkynyl-substituted difluoropyridines are generally stable compounds suitable for a variety of analytical techniques.

Buchwald-Hartwig Amination: This reaction allows for the formation of a stable carbon-nitrogen bond by coupling the iodo-position with an amine. If the amine is part of a larger molecule or a fluorescent tag, this method produces a stable, functionalized derivative.

Formation of Ether Linkages: Nucleophilic aromatic substitution of the iodine with an alcohol (phenols are particularly effective) can form a stable diaryl ether. This reaction is often catalyzed by copper.

The choice of derivatizing agent is key to the stability of the final product. Reagents that lead to the formation of strong, non-labile bonds are preferred. The table below outlines common strategies for creating stable derivatives from this compound for analytical purposes.

Derivatization StrategyReagent TypeResulting LinkageStability
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acidC-C (Aryl-Aryl)High
Sonogashira CouplingTerminal alkyneC-C (Alkynyl-Aryl)High
Heck CouplingAlkeneC-C (Alkenyl-Aryl)High
Buchwald-Hartwig AminationPrimary or secondary amineC-NHigh
Copper-Catalyzed EtherificationPhenol or alcoholC-OModerate to High

These strategies provide a robust toolkit for the chemical modification of this compound, enabling its use as a building block for compounds with tailored spectroscopic properties suitable for sensitive and stable analytical detection.

Advanced Spectroscopic and Analytical Techniques in 2,4 Difluoro 5 Iodopyridine Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2,4-Difluoro-5-iodopyridine from starting materials, byproducts, and other impurities, thereby ensuring the quality of the compound for subsequent applications.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and related derivatives. In a typical Reverse-Phase (RP-HPLC) setup, the compound is passed through a nonpolar stationary phase, such as C18, with a polar mobile phase. researchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net For fluorinated pyridine (B92270) derivatives, a purity level of over 95% is often required for research applications and is confirmed by this method. nih.gov

Method validation according to ICH guidelines is crucial and involves assessing parameters like linearity, precision, accuracy, and robustness to ensure the reliability of the purity data. nih.gov For instance, the analysis of related fluorinated aminopyridines has been successfully achieved with radiochemical purity greater than 98% as determined by analytical HPLC. nih.gov The choice of mobile phase, often a mixture of acetonitrile (B52724) or ethanol (B145695) and a buffered aqueous solution, and the detector wavelength are optimized to achieve baseline separation from potential impurities. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of Fluorinated Pyridine Derivatives

Parameter Value/Condition
Column C18 (e.g., 4.6 mm ID x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Triethylamine
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Confirmation >98% by peak area

Note: This table represents typical conditions and may require optimization for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the synthesis of this compound and identifying volatile byproducts. During synthesis, side reactions can lead to impurities such as incompletely halogenated precursors or di-iodinated species. GC separates these components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides mass information for identification. mdpi.com

In the analysis of halopyridine reactions, GC-MS is used to monitor the consumption of starting materials and the formation of products and side products. mdpi.com For example, in Suzuki-Miyaura coupling reactions of halopyridines, GC-MS analysis can identify homocoupling products and aminopyridine byproducts formed from reactions with the solvent (e.g., dimethylformamide). mdpi.com The mass spectrum for each separated peak allows for the confirmation of the byproduct's identity by matching its molecular ion peak and fragmentation pattern with known values. researchgate.netrsc.org

Advanced Mass Spectrometry for Complex Structural Elucidation (beyond basic identification)

While basic mass spectrometry can confirm the molecular weight of this compound (240.98 g/mol ), advanced techniques like tandem mass spectrometry (MS/MS) provide deeper structural insights through controlled fragmentation. nationalmaglab.org

In an MS/MS experiment, the molecular ion of the compound (the precursor ion) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions are then analyzed. This process reveals characteristic fragmentation patterns that act as a structural fingerprint. gbiosciences.comacdlabs.com For a molecule like this compound, expected fragmentations would include the loss of the iodine atom (a prominent cleavage for organoiodides), as well as potential losses of fluorine or parts of the pyridine ring. libretexts.orglibretexts.org Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule, distinguishing it from potential isomers. High-resolution mass spectrometry (HRMS) further aids this by providing highly accurate mass measurements of both precursor and fragment ions, allowing for the confident determination of their elemental compositions. nih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound in solution. fluorine1.ru A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.

The ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The ¹⁹F NMR spectrum would similarly display two distinct signals for the non-equivalent fluorine atoms at C-2 and C-4. fluorine1.ru The chemical shifts and, crucially, the spin-spin coupling constants (J-values) between protons and fluorine (J-HF) and between the two fluorine atoms (J-FF) are characteristic of their relative positions on the pyridine ring. fluorine1.rulboro.ac.uk ¹³C NMR spectroscopy complements this by showing five distinct signals for the pyridine ring carbons, with their chemical shifts and C-F coupling constants providing further structural confirmation. chemicalbook.comjst.go.jp

Beyond simple structure confirmation, NMR can be used for conformational analysis, particularly to study hindered rotation around single bonds. rsc.orgias.ac.in For sterically hindered substituted pyridines, different rotational isomers (atropisomers) can exist. rsc.org Techniques like 2D Exchange Spectroscopy (EXSY) can verify the interconversion between these isomers. rsc.org While significant hindered rotation in this compound might be less pronounced than in more sterically crowded systems, variable-temperature NMR studies could potentially reveal dynamics related to the rotation about the C-I bond. ias.ac.inias.ac.in

Table 2: Predicted NMR Spectral Characteristics for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Couplings (J)
¹H 7.0 - 8.5 J(H,H), J(H,F)
¹³C 100 - 165 J(C,F)
¹⁹F -90 to -160 (relative to CFCl₃) J(F,F), J(F,H)

Note: These are general ranges for fluoropyridines and specific values require experimental determination. fluorine1.ru

X-ray Diffraction for Solid-State Structural Characterization of Derivatives or Co-crystals

X-ray diffraction (XRD) on single crystals provides unambiguous information about the three-dimensional arrangement of atoms in the solid state. This technique is essential for characterizing the molecular geometry, bond lengths, and bond angles of this compound derivatives or their co-crystals with high precision. mdpi.com

In the context of iodo-substituted pyridines, XRD is particularly valuable for studying intermolecular interactions, most notably halogen bonding. acs.orgacs.org The iodine atom on the pyridine ring can act as a potent halogen bond donor, forming strong, directional interactions with halogen bond acceptors like the nitrogen atom of another pyridine molecule. mdpi.comacs.org Crystal structure analysis reveals the precise distances and angles of these interactions, such as the I···N separation, which are typically shorter than the sum of the van der Waals radii. acs.orgjyu.fi These interactions, along with others like π-π stacking, govern how the molecules pack in the crystal lattice, influencing the material's bulk properties. acs.org The formation of co-crystals, where this compound is combined with another molecule, can be engineered using these predictable halogen bonding motifs to create novel supramolecular structures. iucr.orgresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Dimethylformamide
Phenylboronic acid
Aminopyridine

Computational and Theoretical Studies of 2,4 Difluoro 5 Iodopyridine

Quantum-Chemical Calculations of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular interactions. Quantum-chemical calculations are instrumental in dissecting these forces, providing both qualitative and quantitative insights into how 2,4-Difluoro-5-iodopyridine molecules interact with each other.

The molecular structure of this compound is notable for its combination of electron-withdrawing fluorine atoms, a pyridine (B92270) nitrogen that acts as a Lewis base, and an iodine atom capable of forming strong, directional non-covalent interactions. The primary intermolecular forces at play are halogen bonds, hydrogen bonds, and π-π stacking interactions.

Halogen Bonding: The most significant directional interaction involving this compound is the halogen bond (XB). This occurs due to the anisotropic distribution of electron density around the iodine atom. acs.org Computational modeling, through the calculation of Molecular Electrostatic Potential (MEP) maps, reveals a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the iodine atom along the extension of the C-I covalent bond. wiley-vch.de This electropositive region interacts favorably with a nucleophilic or electron-rich site on an adjacent molecule, most commonly the lone pair of the pyridine nitrogen atom (I···N). acs.org The directionality of this interaction is a key feature, with the C-I···N angle typically approaching 180°. acs.org Quantum chemical calculations can precisely quantify the strength of these bonds. For instance, DFT calculations on related iodo-pyridine complexes have shown interaction energies that can significantly influence crystal assembly. researchgate.netnih.gov

Energetic Analysis of Crystal Packing: A common computational strategy involves calculating the pairwise interaction energies between molecules within an experimentally determined or predicted crystal lattice. nih.gov This approach identifies the most strongly bound molecular pairs and recurring structural motifs, providing a hierarchical understanding of the crystal architecture. acs.orgfigshare.com For a molecule like this compound, such calculations would likely confirm that dimers linked by I···N halogen bonds are the most energetically significant building blocks.

Table 1: Hypothetical Calculated Intermolecular Interaction Energies for this compound Dimers. These values are illustrative and based on typical ranges found in computational studies of similar halogenated aromatic compounds.
Interaction TypeKey Atoms InvolvedTypical Calculated Energy (kcal/mol)Primary Computational Method
Halogen BondC-I ··· N-4.0 to -7.0DFT, MP2
π-π StackingPyridine Rings-2.0 to -4.0DFT with dispersion correction, MP2
Hydrogen BondC-H ··· F-C-0.5 to -1.5DFT, MP2
Halogen-π InteractionC-I ··· Pyridine Ring-2.0 to -3.5DFT, M05-2X researchgate.net

Prediction of Electronic Structure, Reactivity, and Regioselectivity

Theoretical calculations are essential for understanding the electronic landscape of this compound, which in turn dictates its chemical reactivity and the regioselectivity of its reactions. The pyridine ring is inherently electron-deficient, and this effect is amplified by the two strongly electronegative fluorine atoms at the C2 and C4 positions.

Electronic Structure and Reactivity Descriptors: Computational methods like Density Functional Theory (DFT) are used to calculate a variety of electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to act as an electron donor or acceptor. For an electron-poor system like this, the LUMO is of particular interest as it indicates the most likely sites for nucleophilic attack. In a study on the related 2-Fluoro-4-iodo-5-methylpyridine, DFT calculations were used to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. bohrium.com Furthermore, calculated reactivity descriptors such as electronegativity, chemical potential, and hardness can be derived from these orbital energies to quantify the molecule's reactivity. bohrium.com Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting the electron-rich nitrogen atom (a nucleophilic site) and the electron-deficient carbon atoms attached to the halogens (electrophilic sites). bohrium.com

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): 2,4-Difluoropyridine (B1303125) is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of great synthetic importance. Experimental evidence on related 2,4-dihalopyridines shows that nucleophiles typically attack the C4 position. researchgate.net However, the introduction of a bulky substituent at the C5 position, such as a trialkylsilyl group, has been shown to completely reverse this selectivity, directing the nucleophile to the C2 position. researchgate.net The iodine atom in this compound is also sterically demanding, and it is predicted that it would similarly direct incoming nucleophiles to the C2 position by sterically hindering attack at C4.

Computational chemistry can validate and explain this prediction. By calculating the activation energy barriers for the two possible reaction pathways (attack at C2 versus attack at C4), the preferred site of reaction can be determined. This involves locating the transition states for each pathway and calculating their energies relative to the reactants. The pathway with the lower activation barrier is the kinetically favored one. Such computational studies have been performed for related systems, for example, to understand the substitution of 2,6-difluoropyridine (B73466) by lithium diisopropylamide. nih.gov

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound based on Computational Modeling Principles.
Position of AttackInfluencing FactorsPredicted Relative Activation Energy (ΔG‡)Expected Outcome
C4Electronic activation by N and C2-F; Steric hindrance from C5-IHigherMinor or no product
C2Electronic activation by N and C4-F; Less steric hindranceLowerMajor product researchgate.net

Mechanistic Insights into Reaction Pathways and Transition States

While predicting regioselectivity is a key application, computational chemistry can also provide a detailed, step-by-step understanding of the entire reaction mechanism. This involves mapping the potential energy surface for a given transformation, identifying all intermediates and, crucially, the transition states that connect them.

Elucidating SNAr Mechanisms: For the nucleophilic aromatic substitution (SNAr) on this compound, computational studies can distinguish between different possible mechanisms, such as a classical two-step SNAr pathway involving a Meisenheimer complex or a concerted mechanism. In a detailed study of a similar reaction on 2,6-difluoropyridine, computational modeling was used to explore several potential mechanisms, including one involving a pyridyne intermediate and another featuring a direct substitution. nih.gov By comparing the calculated energy profiles of these different pathways with experimental kinetic data, the most plausible mechanism can be identified. nih.gov

The Computational Process: The process begins with geometry optimization of the reactants. Then, a search for the transition state (TS) is performed. A TS is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path between reactant and product. Once a TS is located, frequency calculations are performed to confirm its identity (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate the zero-point vibrational energy and thermal corrections to the Gibbs free energy. bohrium.com Following the reaction coordinate from the transition state in both directions (a procedure known as an Intrinsic Reaction Coordinate, or IRC, calculation) confirms that the TS correctly connects the desired reactants and products (or intermediates).

This detailed analysis provides a picture of the reaction at a level of detail inaccessible to most experimental techniques. It reveals the precise geometry of the molecule as it transforms, showing which bonds are breaking and which are forming at the energetic peak of the reaction. For this compound, this would allow for a fundamental understanding of how nucleophiles displace one of its fluorine atoms, guided by the electronic and steric influences of its other substituents.

Table 3: Key Steps in the Computational Elucidation of a Reaction Mechanism (e.g., SNAr).
Computational StepPurposeInformation Obtained
Geometry OptimizationFind the lowest energy structure of reactants, intermediates, and products.Bond lengths, bond angles, and stable conformations.
Frequency CalculationCharacterize stationary points; obtain thermodynamic data.Confirms minima (no imaginary frequencies) or transition states (one imaginary frequency); provides zero-point and thermal energies.
Transition State (TS) SearchLocate the saddle point on the potential energy surface between reactants and products.The structure and energy of the highest point on the reaction pathway (the activation barrier).
Intrinsic Reaction Coordinate (IRC)Map the reaction path connecting the TS to the reactants and products.Confirms the TS connects the correct species and provides a model of the reaction trajectory.

Conclusion and Future Research Directions

Synthesis of 2,4-Difluoro-5-iodopyridine: Current State and Emerging Strategies

The synthesis of this compound currently relies on established but effective methodologies, primarily centered on the direct halogenation of pre-fluorinated pyridine (B92270) precursors. The most common approach involves the electrophilic iodination of 2,4-difluoropyridine (B1303125). This reaction is typically achieved using elemental iodine in the presence of an oxidizing agent, such as silver trifluoroacetate (B77799), within an inert solvent like acetonitrile (B52724), often under reflux conditions. While reliable for laboratory-scale synthesis, industrial production may employ similar halogenation techniques adapted for larger scales.

Emerging strategies in the broader field of pyridine functionalization suggest potential avenues for more efficient and selective syntheses. Advances in C-H activation and directed metalation could offer more direct routes, potentially bypassing the need for pre-functionalized starting materials. For instance, the concept of "regioexhaustive substitution," which uses protective groups to direct metalation to specific vacant positions on a pyridine ring, has been successfully applied to other fluorinated pyridines and could be adapted for this compound. researchgate.net Furthermore, the development of novel catalytic systems, such as those employing palladium for cross-coupling reactions or gold nanoparticles for low-temperature chemistry, could lead to milder and more efficient synthetic protocols in the future. acs.orgnih.gov

Synthetic Strategy Description Key Reagents Reference
Direct Iodination Electrophilic iodination of 2,4-difluoropyridine.Iodine, Silver trifluoroacetate, Acetonitrile
Potential Emerging Strategy Directed C-H metalation followed by iodination.Directed metalating group, Iodinating agent (e.g., I₂) researchgate.net

Untapped Potential in Drug Discovery, Agrochemical Development, and Materials Science

The true value of this compound lies in its potential as a key intermediate. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules, while the iodine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov

Drug Discovery : Fluorinated pyridines are prevalent motifs in pharmaceuticals. nih.govuni-muenster.dechemeurope.com Derivatives of this compound have already shown promise. For example, compounds derived from it have been identified as selective inhibitors of cyclin-dependent kinase 9 (CDK9), demonstrating potent antitumor efficacy in preclinical models. Its role as a precursor to new anticancer agents is an area ripe for further exploration. The development of novel positron emission tomography (PET) tracers is another exciting frontier, as fluorinated pyridines are key to creating new imaging agents for neurological disorders and other conditions. acs.org The challenges of introducing fluorine into electron-rich pyridine rings for PET tracers highlight the value of pre-fluorinated building blocks like this compound. acs.orgacs.org

Agrochemical Development : In agrochemicals, the pyridyl group is a common feature in herbicides and insecticides. nih.gov this compound can act as a precursor for synthesizing pyridyloxyphenoxy propionic acid derivatives, a known class of herbicides. Further research could focus on creating novel, more potent, and environmentally benign pesticides by leveraging the unique substitution pattern of this compound.

Materials Science : The reactivity of this compound makes it a valuable component for creating functional materials. cymitquimica.com Through polymerization and coupling reactions, it can be incorporated into polymers with specific electronic and optical properties. The enhanced thermal stability and chemical resistance conferred by the C-F bonds are highly desirable for developing advanced materials, such as high-performance fluoropolymers and materials for organic electronics. nih.gov

Application Area Untapped Potential Rationale Supporting Findings
Drug Discovery Development of novel kinase inhibitors and PET imaging agents.Fluorine enhances drug properties; iodine allows for facile modification.Derivatives show antitumor efficacy as CDK9 inhibitors. Fluorinated pyridines are used for PET tracers. acs.org
Agrochemicals Creation of next-generation herbicides and pesticides.The fluorinated pyridine core is a key pharmacophore in agrochemicals.It is a known precursor for a class of herbicides.
Materials Science Synthesis of advanced fluoropolymers and organic electronic materials.Fluorine imparts thermal stability and unique electronic properties.Serves as a building block for functional polymers.

Addressing Challenges and Exploring Opportunities in Fluorinated Pyridine Chemistry

The future utility of this compound is intrinsically linked to overcoming the broader challenges in fluorinated pyridine chemistry. A significant hurdle is the often-difficult and site-selective introduction of fluorine atoms into the pyridine ring. uni-muenster.dechemeurope.com Methods for direct fluorination are limited in scope, making multi-step syntheses starting from pre-fluorinated compounds necessary, which can be costly and inefficient. nih.gov

Another challenge is the competing hydrodefluorination pathway that can occur during subsequent reactions, such as the catalytic hydrogenation of the pyridine ring to form fluorinated piperidines. nih.gov This side reaction reduces the yield of the desired saturated product. nih.gov Developing more robust and selective catalysts that can operate under milder conditions is a key area of research. Recent work has shown that using palladium(II) hydroxide (B78521) on carbon with a strong Brønsted acid can effectively hydrogenate fluoropyridines while minimizing defluorination. nih.gov

These challenges, however, create significant opportunities:

Novel Synthetic Methods : There is a high demand for new, practical methods for the regioselective functionalization of pyridines. uni-muenster.dechemeurope.com Strategies like temporary dearomatization, which activates otherwise inert pyridines towards reaction with reagents like those containing difluoromethyl groups, represent a promising path forward. uni-muenster.dechemeurope.com

Advanced Catalysis : The development of new catalysts that can selectively perform transformations on fluorinated pyridines without cleaving the C-F bond is crucial. This includes catalysts for cross-coupling, hydrogenation, and C-H functionalization. acs.orgnih.gov

Expanded Chemical Space : By overcoming these synthetic hurdles, chemists can unlock a vast new chemical space of complex fluorinated pyridine derivatives. This will undoubtedly lead to the discovery of new pharmaceuticals, agrochemicals, and materials with enhanced properties, driven by versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Difluoro-5-iodopyridine?

  • Methodological Answer : The compound is synthesized via halogen exchange reactions, such as substituting chlorine or bromine with iodine using KI under catalytic conditions (e.g., CuI or Pd catalysts). Alternatively, direct electrophilic iodination of 2,4-difluoropyridine derivatives can be employed, leveraging iodine sources like I₂ in the presence of oxidizing agents. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-iodination or decomposition .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine environments (δ ~ -100 to -150 ppm for difluoropyridines) and 1H^{1}\text{H} NMR for aromatic proton signals.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (240.98 g/mol) and isotopic patterns from iodine (e.g., [M+2] peak).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and halogen positioning, as demonstrated in analogous fluoropyridine structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
  • Waste Disposal : Halogenated waste must be segregated and treated via halogen-specific neutralization (e.g., sodium thiosulfate for iodine residues) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

  • Methodological Answer : Apply iterative analysis to identify variables (e.g., catalyst loading, iodine source purity). For example:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent (DMF vs. DMSO), and catalyst type.
  • Analytical Cross-Check : Compare intermediates via HPLC or GC-MS to detect side products (e.g., di-iodinated byproducts) .

Q. What role does this compound play in cross-coupling reactions for drug discovery?

  • Methodological Answer : The iodine substituent serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Reaction : Replace iodine with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ in THF/water at 80°C.
  • Optimization : Monitor regioselectivity with 19F^{19}\text{F} NMR and adjust ligand systems (e.g., SPhos) to suppress homo-coupling .

Q. How can reaction conditions be optimized to improve the purity of this compound?

  • Methodological Answer :

  • Purification Techniques : Use silica gel chromatography with hexane/EtOAc gradients or recrystallization from ethanol/water mixtures.
  • Purity Analysis : Validate via melting point (compare literature values) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.